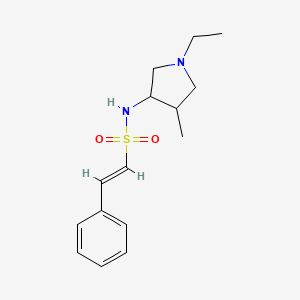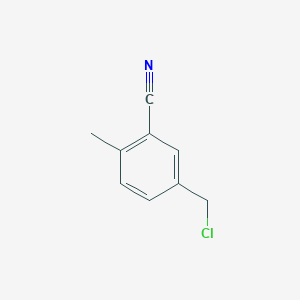![molecular formula C17H25N3O2 B2985826 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380087-50-1](/img/structure/B2985826.png)
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.406 g/mol. This compound is characterized by the presence of a benzyl group, a morpholine ring, and a cyclobutyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the urea linkage through the reaction of an isocyanate with an amine. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic agents and controlled reaction environments.
Chemical Reactions Analysis
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms that lead to a biological response.
Comparison with Similar Compounds
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can be compared with other similar compounds, such as:
1-Benzyl-3-[(1-piperidin-4-ylcyclobutyl)methyl]urea: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
1-Benzyl-3-[(1-pyrrolidin-4-ylcyclobutyl)methyl]urea: The presence of a pyrrolidine ring can also lead to variations in reactivity and application. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(18-13-15-5-2-1-3-6-15)19-14-17(7-4-8-17)20-9-11-22-12-10-20/h1-3,5-6H,4,7-14H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVDPFBDNCYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
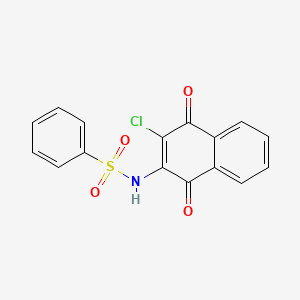
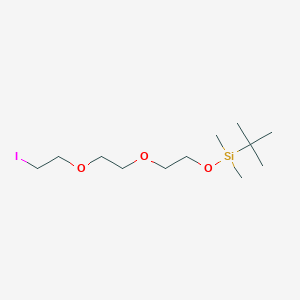
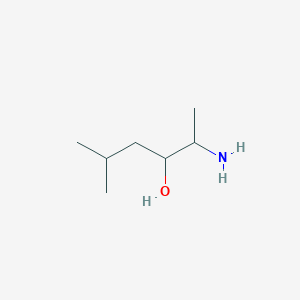
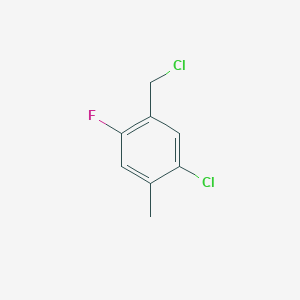
![ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2985751.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)
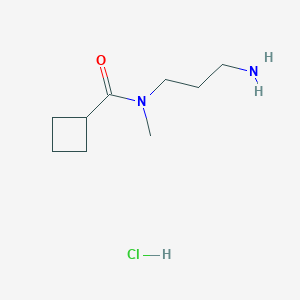
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)
![3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2985758.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)
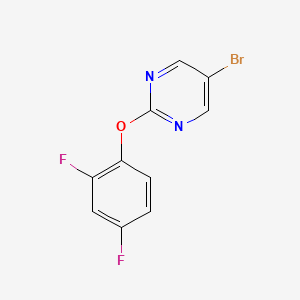
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2985763.png)
